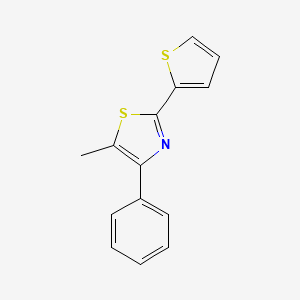

5-Methyl-4-phenyl-2-(2-thienyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

科学的研究の応用

作用機序

類似化合物との比較

WAY-639729は、他の類似化合物と比較して、構造と特性がユニークです . 類似の用途を持つ化合物には、WAY-100635とWAY-267464があります . WAY-639729は、特定の分子相互作用と安定性によって際立っています .

他に質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!

準備方法

WAY-639729の合成には、特定の試薬と条件の使用など、いくつかのステップが含まれます。 詳細な合成経路と工業的生産方法は、パブリックドメインでは容易に入手できません . 通常、このような化合物は、高純度と収率を確保するために、制御された条件下で専門の研究室で合成されます .

生物活性

5-Methyl-4-phenyl-2-(2-thienyl)thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings surrounding this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H10N2S2. The compound features a thiazole ring with a methyl group at the 5-position, a phenyl group at the 4-position, and a thienyl group at the 2-position. Its synthesis typically involves the reaction of 2-amino-4-methyl-5-phenylthiazole with 2-thiophenethialdehyde. This structural arrangement contributes to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains. The mechanism behind this activity may involve interference with microbial cell functions or inhibition of essential microbial enzymes.

Antifungal Activity

Similar to its antibacterial effects, this compound has also been evaluated for antifungal activity. Thiazoles are known to disrupt fungal cell membranes or inhibit critical metabolic pathways, making them promising candidates for antifungal drug development. Specific IC50 values for antifungal activity related to this compound are still under investigation but are anticipated to be comparable to other thiazole derivatives.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies. Research has demonstrated that it can induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cancer proliferation. For example, compounds with similar thiazole structures have shown efficacy against different cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Research Findings and Case Studies

A study evaluating the anticancer activity of various thiazole derivatives found that those structurally related to this compound exhibited promising results. The following table summarizes some key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 15.8 | Apoptosis induction via caspase activation |

| 5-Methyl-4-phenylthiazole | MCF-7 | 12.3 | Inhibition of cell cycle progression |

| Thiazole derivative X | A549 | 10.5 | Inhibition of topoisomerase II |

These findings highlight the potential of this compound as an effective anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival or cancer cell proliferation.

- Receptor Interaction : It can interact with specific cellular receptors, leading to altered cellular signaling pathways.

- Apoptosis Induction : Through various pathways, including mitochondrial dysfunction and activation of caspases, the compound promotes programmed cell death in cancer cells .

特性

IUPAC Name |

5-methyl-4-phenyl-2-thiophen-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS2/c1-10-13(11-6-3-2-4-7-11)15-14(17-10)12-8-5-9-16-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCUAOPBECGQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。